7-Bromo-1H-indole-2-carbonitrile
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Overview
Description
7-Bromo-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a bromine atom at the 7th position and a nitrile group at the 2nd position makes this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-indole-2-carbonitrile typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1H-indole-2-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the nitrile group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Products include various substituted indoles depending on the nucleophile used.
Oxidation: Products include indole oxides or quinones.
Reduction: Products include reduced indoles or amines.
Scientific Research Applications
7-Bromo-1H-indole-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indole-2-carbonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. The bromine atom and nitrile group can influence the compound’s reactivity and binding affinity to molecular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile: Similar structure but with additional methyl and phenyl groups.
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
Uniqueness
7-Bromo-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitrile groups allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H5BrN2 |
---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
7-bromo-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H |
InChI Key |
IJPIUBGFUIGHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)C#N |
Origin of Product |
United States |
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